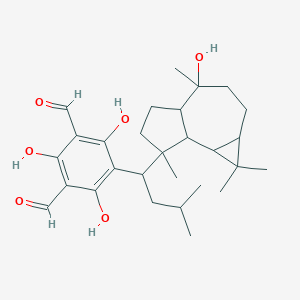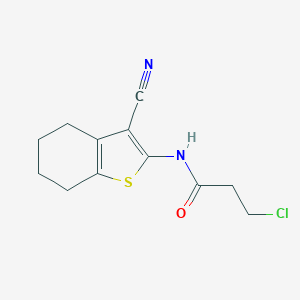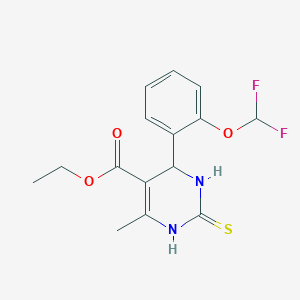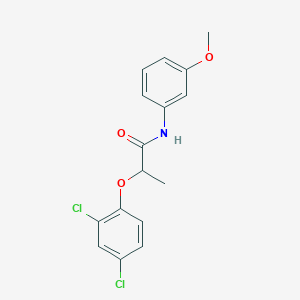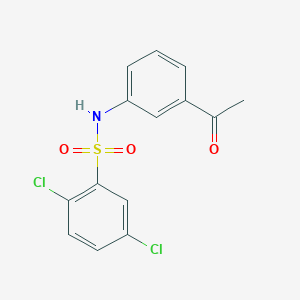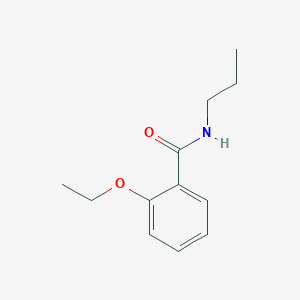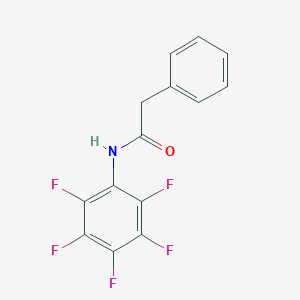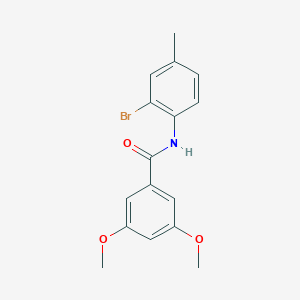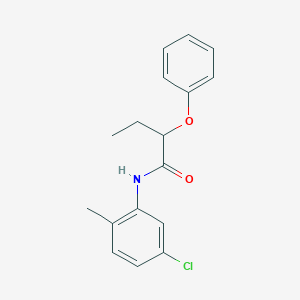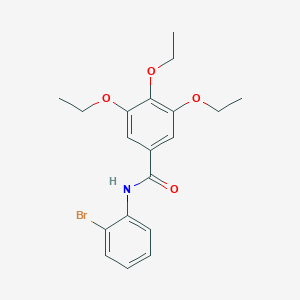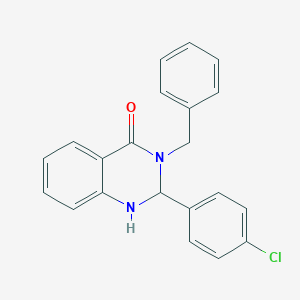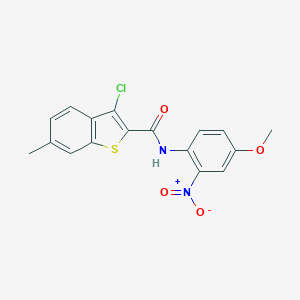![molecular formula C26H19BrN2O5 B186063 Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate CAS No. 5699-36-5](/img/structure/B186063.png)
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as quinolines, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and topoisomerases, which are involved in DNA replication and transcription. It has also been shown to modulate the activity of various signaling pathways such as NF-kappaB and MAPK, which are involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) by suppressing the expression of vascular endothelial growth factor (VEGF). In addition, it has been shown to modulate lipid metabolism by increasing the expression of genes involved in fatty acid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, further studies are needed to elucidate the exact mechanism of action of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate involves the reaction of 2-(3-bromophenyl)quinoline-4-carboxylic acid with dimethyl 2-amino-3,5-dimethylbenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to esterification with succinic anhydride to obtain Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate.
Applications De Recherche Scientifique
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate has been studied extensively for its potential therapeutic applications in various disease conditions such as cancer, inflammation, and metabolic disorders. It has been shown to possess anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Propriétés
Numéro CAS |
5699-36-5 |
|---|---|
Nom du produit |
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate |
Formule moléculaire |
C26H19BrN2O5 |
Poids moléculaire |
519.3 g/mol |
Nom IUPAC |
dimethyl 2-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-33-25(31)16-10-11-19(26(32)34-2)23(13-16)29-24(30)20-14-22(15-6-5-7-17(27)12-15)28-21-9-4-3-8-18(20)21/h3-14H,1-2H3,(H,29,30) |
Clé InChI |
ACZISTULKWFPCG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
